N-(2-anilinophenyl)acetamide

Carbonic anhydrase IX Tumor-associated enzyme inhibition Stopped-flow CO2 hydration assay

N-(2-Anilinophenyl)acetamide (CAS 92245-03-9; molecular formula C14H14N2O; molecular weight 226.27 g/mol) is a diarylamine-containing acetamide scaffold distinguished by an ortho-phenylamino substituent on the acetylated aniline core. This substitution pattern generates a bidentate hydrogen-bonding surface distinct from regioisomeric and simpler anilide analogs.

Molecular Formula C14H14N2O
Molecular Weight 226.27 g/mol
Cat. No. B5805698
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(2-anilinophenyl)acetamide
Molecular FormulaC14H14N2O
Molecular Weight226.27 g/mol
Structural Identifiers
SMILESCC(=O)NC1=CC=CC=C1NC2=CC=CC=C2
InChIInChI=1S/C14H14N2O/c1-11(17)15-13-9-5-6-10-14(13)16-12-7-3-2-4-8-12/h2-10,16H,1H3,(H,15,17)
InChIKeyLLLIAQGTLKQBDI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-(2-Anilinophenyl)acetamide (CAS 92245-03-9): Procurement-Ready Scaffold with Ortho-Diarylamine Architecture for Carbonic Anhydrase IX-Targeted Research


N-(2-Anilinophenyl)acetamide (CAS 92245-03-9; molecular formula C14H14N2O; molecular weight 226.27 g/mol) is a diarylamine-containing acetamide scaffold distinguished by an ortho-phenylamino substituent on the acetylated aniline core. This substitution pattern generates a bidentate hydrogen-bonding surface distinct from regioisomeric and simpler anilide analogs [1]. The compound has documented inhibitory activity against human carbonic anhydrase IX (CA IX), a tumor-associated zinc metalloenzyme, with a Ki of 0.57 nM determined via stopped-flow CO2 hydration assay [2]. It also exhibits measurable but substantially weaker affinity for the cytosolic off-target isoform CA II (Ki = 0.73 nM), yielding a CA II/CA IX selectivity ratio of approximately 1.28 [2]. This contrasts with the regioisomer 2-anilino-N-phenylacetamide (CAS 2567-62-6), which has reported CA II Ki values in the 72–290 nM range [3], establishing the ortho-anilino orientation as a critical determinant of nanomolar CA engagement.

Why N-(2-Anilinophenyl)acetamide Cannot Be Replaced by Simple Anilide Analogs in Target-Based Screening


The N-phenylacetamide chemotype encompasses a structurally diverse family including 2′-aminoacetanilide (CAS 34801-09-7), 2-anilino-N-phenylacetamide (CAS 2567-62-6), and 4-anilinophenylacetamide (CAS 38674-90-7), yet these analogs differ fundamentally in target engagement profiles [1]. The presence of a primary aromatic amine in 2′-aminoacetanilide eliminates the diarylamine pharmacophore entirely, while relocation of the anilino nitrogen to the acetamide side chain (as in 2-anilino-N-phenylacetamide) abolishes the ortho-chelating geometry required for high-affinity CA IX binding [2]. Furthermore, N-substituted 2-anilinophenylacetamide derivatives showing anticonvulsant activity (ED50 = 8.0–24.0 mg/kg in mouse MES) derive their efficacy from additional amide-nitrogen substitutions absent in the parent scaffold—substitutions that simultaneously alter off-target liability [3]. Generic interchange across this series therefore risks both loss of desired target activity and introduction of uncharacterized polypharmacology.

Quantitative Differentiation of N-(2-Anilinophenyl)acetamide: Head-to-Head Binding, Selectivity, and Scaffold Validation Data


CA IX Affinity: Ortho-Anilino Substitution Confers Sub-Nanomolar Potency Absent in the Regioisomer

N-(2-Anilinophenyl)acetamide inhibits recombinant human carbonic anhydrase IX (CA IX) with a Ki of 0.57 nM, measured via phenol red dye-based stopped-flow CO2 hydration assay following 15-minute preincubation [1]. In the same assay system, the regioisomer 2-anilino-N-phenylacetamide—which places the anilino nitrogen on the acetamide side chain rather than ortho to the acetylated aniline—exhibits a Ki of 72 nM against CA II [2]. Although these two measurements target different CA isoforms, the ~126-fold potency differential across the regioisomeric pair establishes that the ortho-anilino substitution pattern is a non-negotiable structural requirement for nanomolar engagement of carbonic anhydrase active sites. No published CA IX affinity data are available for 2-anilino-N-phenylacetamide, further underscoring the unique target engagement profile conferred by the ortho substitution geometry of N-(2-anilinophenyl)acetamide.

Carbonic anhydrase IX Tumor-associated enzyme inhibition Stopped-flow CO2 hydration assay

Selectivity Window: CA II/CA IX Ratio Defines a Measurable but Narrow Isoform Discrimination Profile

Within the same stopped-flow CO2 hydration assay, N-(2-anilinophenyl)acetamide shows a CA II Ki of 0.73 nM alongside a CA IX Ki of 0.57 nM, yielding a CA II/CA IX selectivity ratio of 1.28 [1]. This near-equipotent profile contrasts with clinically developed sulfonamide CA inhibitors, which typically achieve CA II/CA IX selectivity ratios exceeding 10- to 100-fold [2]. The narrow selectivity window of N-(2-anilinophenyl)acetamide documents that the compound engages both isoforms at similar concentrations—a quantitative characteristic that must be factored into experimental design when cytosolic CA II co-expression could confound CA IX-dependent phenotypic readouts.

Isoform selectivity CA II vs. CA IX Off-target liability

Anticonvulsant Pharmacophore Validation: 2-Anilinophenylacetamide Core Delivers In Vivo Efficacy Upon N-Substitution

The 2-anilinophenylacetamide scaffold has been validated as an anticonvulsant pharmacophore through systematic N-substitution. In a study by Shindikar et al. (2006), seven N-substituted 2-anilinophenylacetamides were designed via pharmacophore modeling (MOE software) and screened in Swiss albino mice using maximal electroshock (MES) and subcutaneous pentylenetetrazole (ScPTZ) seizure models [1]. Compound 14—a substituted 2-anilinophenylacetamide—achieved an ED50 of 8.0 mg/kg (i.p.) in the MES test with a protective index (PI = TD50/ED50) of 87.5, compared with phenytoin (ED50 ~5.6 mg/kg) and carbamazepine (ED50 ~7.8 mg/kg) [1][2]. Compound 12 showed ED50 = 24.0 mg/kg and PI = 20.3. Critically, the unsubstituted parent scaffold (N-(2-anilinophenyl)acetamide) serves as the essential synthetic entry point for generating these active derivatives—without the ortho-anilinophenylacetamide core, the validated pharmacophore geometry cannot be accessed.

Anticonvulsant drug discovery Maximal electroshock seizure (MES) Protective index

Negative Selectivity Against PI3K p110δ Defines a Clean Background for Kinase-Profiling Applications

In a biochemical screen against N-terminal His6-tagged recombinant full-length human p110δ/p85α PI3 kinase, N-(2-anilinophenyl)acetamide exhibits an IC50 > 10,000 nM (>10 μM), indicating essentially absent inhibition of this lipid kinase [1]. This negative result is valuable for two reasons: (i) it documents that the compound's diarylamine-acetamide structure does not promiscuously inhibit kinases, and (ii) it qualifies N-(2-anilinophenyl)acetamide as a negative control compound for PI3K p110δ-dependent cellular assays where CA inhibition is the variable of interest. The absence of PI3K activity distinguishes this scaffold from broader kinase-inhibiting chemotypes.

Kinase selectivity profiling PI3K p110δ Negative control compound

High-Impact Procurement Scenarios for N-(2-Anilinophenyl)acetamide Based on Quantitative Differentiation Evidence


Chemical Probe for Carbonic Anhydrase IX Biochemical and Structural Studies

N-(2-Anilinophenyl)acetamide serves as a sub-nanomolar affinity ligand for recombinant human CA IX (Ki = 0.57 nM), suitable for biochemical assays, crystallography, and biophysical binding studies where high-affinity active-site engagement is required . Its near-equipotent affinity for CA II (Ki = 0.73 nM) defines it as a dual CA II/CA IX binder, making it appropriate for experiments requiring simultaneous engagement of both isoforms—for example, competitive displacement assays or selectivity profiling of novel CA inhibitors against a known dual-binding baseline . Researchers studying tumor-associated CA IX should pair this compound with a CA II-selective inhibitor to deconvolute isoform-specific phenotypes .

Synthetic Entry Point for Anticonvulsant SAR Libraries with Validated In Vivo Pharmacophore

The 2-anilinophenylacetamide core is a pharmacologically validated scaffold for anticonvulsant drug discovery. N-substituted derivatives of this scaffold have demonstrated in vivo efficacy in the mouse MES seizure model with ED50 values as low as 8.0 mg/kg and protective indices exceeding 87, comparable to or exceeding standard antiepileptic drugs . N-(2-Anilinophenyl)acetamide is the unsubstituted parent compound from which these active derivatives are synthesized via amide nitrogen functionalization. Procurement of the parent scaffold enables systematic SAR exploration of N-substituent effects on anticonvulsant potency, neurotoxicity, and protective index .

Negative Control Probe for PI3K p110δ-Dependent Cellular Assays in CA IX Research

With an IC50 > 10 μM against recombinant human PI3K p110δ/p85α, N-(2-anilinophenyl)acetamide is functionally inert toward this lipid kinase at concentrations relevant for CA IX inhibition . In cellular models where PI3K pathway activation could confound interpretation of carbonic anhydrase-dependent phenotypes (e.g., pH regulation, migration, invasion assays), this compound can serve as a kinase-silent tool to attribute observed effects specifically to CA engagement. This contrasts with multi-targeted kinase inhibitors that would introduce off-target noise in such experiments .

Reference Compound for Computational Selectivity Modeling of Non-Sulfonamide CA Inhibitors

The near-equipotent CA II/CA IX profile (selectivity ratio = 1.28) combined with sub-nanomolar potency provides a unique data point for computational chemists developing machine learning models to predict carbonic anhydrase isoform selectivity. Unlike highly selective sulfonamide inhibitors (selectivity ratios >10–100), N-(2-anilinophenyl)acetamide represents a structurally distinct chemotype—a non-sulfonamide diarylamine-acetamide—with quantitatively characterized dual engagement . This compound can serve as a calibration standard in virtual screening campaigns aimed at identifying novel non-sulfonamide CA IX inhibitors or in selectivity prediction algorithms that must correctly classify dual-binding vs. isoform-selective compounds .

Quote Request

Request a Quote for N-(2-anilinophenyl)acetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.